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Compound of Interest

Compound Name:
1-(Pyridin-4-yl)-1H-imidazole-4-

carboxylic acid

CAS No.: 1339544-04-5

Cat. No.: B1507741

Get Quote

Abstract
This technical guide provides a comprehensive analysis of the pharmacological versatility of

the imidazole scaffold in modern drug discovery. Addressed to researchers and drug

development professionals, it synthesizes the core mechanisms of action—ranging from

cytochrome P450 inhibition in mycology to kinase modulation in oncology. The guide details

structure-activity relationships (SAR), validates experimental protocols for biological evaluation

(CLSI M38-A2 and Kinase Assays), and visualizes critical signaling pathways to support the

rational design of next-generation therapeutics.

Introduction: The Imidazole Pharmacophore
The imidazole ring (1,3-diazole) is a five-membered planar heterocycle that serves as a

cornerstone in medicinal chemistry.[1] Its ubiquity in nature—most notably in the amino acid

histidine—underpins its biocompatibility and functional diversity.

Physicochemical Properties
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Amphoteric Nature: Imidazole possesses both a basic nitrogen (N3, pKa ≈ 7.[2]0) and an

acidic nitrogen (N1, pKa ≈ 14.5). This allows it to exist as a cation, neutral molecule, or anion

depending on the physiological microenvironment, facilitating diverse interactions with

biological targets.

Coordination Chemistry: The unprotonated N3 nitrogen is an excellent ligand for metal ions

(e.g., Fe²⁺, Zn²⁺, Cu²⁺), a property critical for inhibiting metalloenzymes like heme-

dependent cytochromes.

Hydrogen Bonding: Imidazole acts as both a hydrogen bond donor (via N1-H) and acceptor

(via N3), enabling high-affinity binding to receptor pockets.

Mechanistic Pharmacology
Antifungal Activity: CYP51 Inhibition
The most clinically established application of imidazole derivatives (e.g., ketoconazole,

miconazole) is the treatment of systemic and superficial mycoses.

Target:Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for

ergosterol biosynthesis.

Mechanism: The unhindered nitrogen (N3) of the imidazole ring coordinates axially with the

heme iron (Fe³⁺) in the CYP51 active site. This coordination blocks the binding of the

substrate (lanosterol) and prevents the transfer of oxygen required for the demethylation at

the C14 position.

Consequence: Accumulation of toxic 14α-methylsterols disrupts membrane fluidity and

integrity, leading to fungal cell death.

Visualization: Ergosterol Biosynthesis Inhibition
The following diagram illustrates the pathway interruption caused by imidazole antifungals.
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Figure 1: Mechanism of Action of Imidazole Antifungals targeting the CYP51 enzyme in the

ergosterol biosynthesis pathway.

Anticancer Activity
Imidazole derivatives exhibit pleiotropic anticancer effects through three primary mechanisms:

Microtubule Destabilization: Compounds like nocodazole bind to the colchicine-binding site

of tubulin, inhibiting polymerization. This induces cell cycle arrest at the G2/M phase and

triggers apoptosis.[3]
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Kinase Inhibition: Substituted imidazoles act as ATP-competitive inhibitors for receptor

tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR.

They function by occupying the ATP-binding pocket, preventing downstream signaling

(RAS/RAF/MEK) involved in proliferation and angiogenesis.

DNA Intercalation (Nitroimidazoles): Under hypoxic conditions typical of solid tumors,

nitroimidazoles are reduced to cytotoxic radical species that damage DNA, acting as

radiosensitizers.

Antibacterial & Antiparasitic Activity
Nitroimidazoles (e.g., Metronidazole): These are prodrugs requiring reductive activation. In

anaerobic organisms (bacteria and protozoa), the nitro group is reduced by electron

transport proteins (e.g., ferredoxin). The resulting short-lived nitro-radical intermediates

covalently bind to DNA, causing strand breakage and cell death.

Structure-Activity Relationships (SAR)
Rational design of imidazole-based drugs relies on specific functionalization patterns.

Visualization: Imidazole SAR Logic
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Figure 2: Structure-Activity Relationship (SAR) decision tree for imidazole functionalization.

N1 Substitution: Critical for controlling pharmacokinetics. Bulky aryl groups at N1 (as seen in

Clotrimazole) improve lipophilicity and antifungal spectrum but may increase host CYP

inhibition.

C2 Substitution: Often used to introduce lipophilic moieties that interact with the hydrophobic

access channel of the target enzyme.

Electron-Withdrawing Groups (C4/C5): Introduction of nitro groups (e.g., 5-nitroimidazole) is

essential for anaerobic antibacterial activity but is often avoided in antifungal design to

prevent mutagenicity.

Experimental Methodologies
Protocol A: Antifungal Susceptibility Testing (Broth
Microdilution)
Based on CLSI M38-A2 Standards for Filamentous Fungi.[4]

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of imidazole derivatives

against fungal pathogens.

Inoculum Preparation:

Culture fungi (e.g., Aspergillus spp.[4][5]) on potato dextrose agar for 7 days at 35°C.

Collect conidia in sterile saline containing 0.05% Tween 20.

Adjust density spectrophotometrically (OD₅₃₀ range 0.09–0.11) to achieve ~0.4–5 × 10⁶

CFU/mL. Dilute 1:50 in RPMI 1640 medium.

Compound Dilution:

Dissolve imidazole derivative in DMSO (stock solution).

Prepare serial twofold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) in a

96-well microtiter plate. Final concentration range: 0.03–64 µg/mL.
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Assay Execution:

Add 100 µL of diluted inoculum to each well containing 100 µL of drug solution.

Include Growth Control (medium + inoculum + DMSO) and Sterility Control (medium only).

Incubation & Readout:

Incubate at 35°C for 48 hours.

Endpoint: Determine MIC as the lowest concentration yielding 100% inhibition of visible

growth compared to the growth control.

Protocol B: In Vitro EGFR Kinase Inhibition Assay
Standard ATP-Competitive Luminescent Assay (e.g., ADP-Glo).

Purpose: To quantify the IC₅₀ of imidazole derivatives against EGFR kinase activity.

Reagent Preparation:

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

Enzyme: Recombinant human EGFR (approx. 2–4 ng/well).

Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

Reaction Assembly (384-well plate):

Add 2 µL of imidazole inhibitor (diluted in buffer/DMSO) to the well.

Add 2 µL of EGFR enzyme solution.[6] Incubate for 10 min at RT to allow inhibitor binding.

Add 1 µL of ATP/Substrate mix (ATP concentration should be at K_m, typically 10 µM).

Incubation:

Incubate at RT for 60 minutes.
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Detection (ADP Quantification):

Add 5 µL ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate

40 min.

Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).[6]

Incubate 30 min.

Analysis:

Measure luminescence.[6][7][8] Calculate % Inhibition relative to DMSO control.

Plot dose-response curve to derive IC₅₀.

Data Presentation: Therapeutic Classes
Table 1: Comparative Profile of Key Imidazole-Based Drugs
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Drug Class
Representative
Compound

Primary Target
Mechanism
Summary

Key Indication

Antifungal Ketoconazole CYP51 (Erg11)

Heme

coordination;

blocks ergosterol

synthesis.

Systemic/topical

mycoses.

Antifungal Clotrimazole CYP51

Similar to

Ketoconazole;

topical use due

to PK.

Candidiasis,

Tinea pedis.

Antibacterial Metronidazole
DNA

(Anaerobes)

Reductive

activation ->

DNA strand

breakage.

C. difficile, H.

pylori.

Anticancer Dacarbazine DNA (Alkylator)

Methylation of

guanine (O6/N7

positions).

Hodgkin's

lymphoma,

Melanoma.

Antihypertensive Losartan AT1 Receptor

Angiotensin II

receptor

antagonist.

Hypertension

(imidazole ring

mimics His).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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